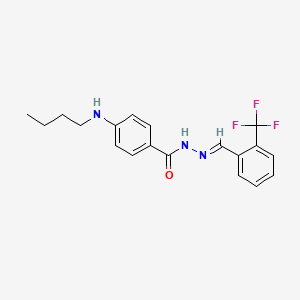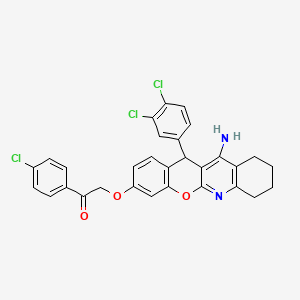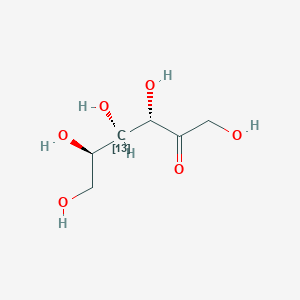
Ppo-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ppo-IN-2 is a protoporphyrinogen IX oxidase inhibitor, exhibiting a Ki value of 16 nM . Protoporphyrinogen IX oxidase is an enzyme involved in the biosynthesis of heme and chlorophyll, making this compound a significant compound in the study of these pathways.
Méthodes De Préparation
The preparation of Ppo-IN-2 involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . For in vivo applications, the mother liquor is further diluted with polyethylene glycol 300 (PEG300), Tween 80, and distilled water (ddH2O) to achieve the desired concentration
Analyse Des Réactions Chimiques
Ppo-IN-2 undergoes various chemical reactions, primarily involving oxidation and reduction. As a protoporphyrinogen IX oxidase inhibitor, it interacts with the enzyme to prevent the oxidation of protoporphyrinogen IX to protoporphyrin IX . Common reagents used in these reactions include molecular oxygen and various reducing agents. The major product formed from these reactions is protoporphyrin IX, which is a precursor to heme and chlorophyll .
Applications De Recherche Scientifique
Ppo-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the biosynthesis of heme and chlorophyll . In biology, it is used to investigate the role of protoporphyrinogen IX oxidase in various biological processes . In medicine, this compound is studied for its potential use in treating diseases related to heme biosynthesis . In industry, it is used in the development of herbicides and other agricultural chemicals .
Mécanisme D'action
Ppo-IN-2 exerts its effects by inhibiting protoporphyrinogen IX oxidase, an enzyme involved in the biosynthesis of heme and chlorophyll . By binding to the enzyme, this compound prevents the oxidation of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of protoporphyrinogen IX and a decrease in heme and chlorophyll production . This inhibition disrupts the biosynthesis pathways and affects various biological processes dependent on heme and chlorophyll .
Comparaison Avec Des Composés Similaires
Ppo-IN-2 is similar to other protoporphyrinogen IX oxidase inhibitors, such as acifluorfen and oxadiazon . this compound exhibits a higher potency with a Ki value of 16 nM, making it more effective at lower concentrations . This higher potency distinguishes this compound from other similar compounds and makes it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C17H15ClFN3O2S2 |
|---|---|
Poids moléculaire |
411.9 g/mol |
Nom IUPAC |
methyl 2-[[5-(3-chloro-4,5,6,7-tetrahydroindazol-2-yl)-6-fluoro-1,3-benzothiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H15ClFN3O2S2/c1-24-15(23)8-25-17-20-12-7-13(10(19)6-14(12)26-17)22-16(18)9-4-2-3-5-11(9)21-22/h6-7H,2-5,8H2,1H3 |
Clé InChI |
UHOCNZGENLYDAP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CSC1=NC2=CC(=C(C=C2S1)F)N3C(=C4CCCCC4=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15140025.png)
![3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione](/img/structure/B15140026.png)
![(1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B15140034.png)
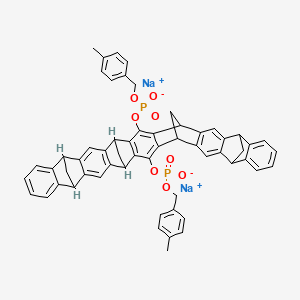
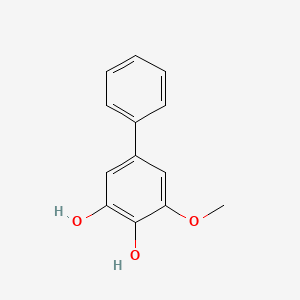
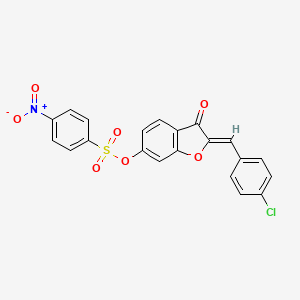
![2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15140062.png)
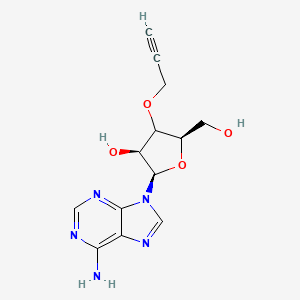
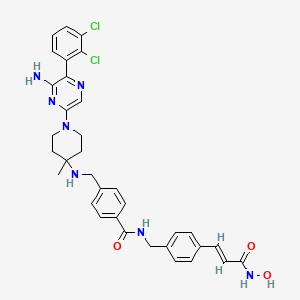
![7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15140079.png)
![1-[(1S,3R,7R)-1-(azidomethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B15140083.png)
